Kinetic Lability and Isomerization Rate in Solution
The cis isomer of RhCl(CO)(PPh3)2 demonstrates significantly higher kinetic lability compared to its trans analog. In acetone solution, the cis isomer rapidly converts to the trans isomer, a process not observed for the trans isomer under the same conditions. This transformation proceeds via dissociation of a triphenylphosphine ligand, as indicated by the isolation of a pentacoordinated intermediate, Rh(CO)I(PPh3)(1,2-O2C6Br4) [1]. This instability in solution is a defining characteristic that directly impacts its handling and use as a precursor in homogeneous catalysis.
| Evidence Dimension | Isomeric Stability in Solution |
|---|---|
| Target Compound Data | Rapid, spontaneous isomerization from cis to trans. |
| Comparator Or Baseline | trans-RhCl(CO)(PPh3)2: stable; no spontaneous isomerization under identical conditions. |
| Quantified Difference | Qualitative observation: fast, irreversible conversion for the cis isomer; zero conversion for the trans isomer. |
| Conditions | Acetone solution, ambient temperature. |
Why This Matters
This directly informs procurement decisions for researchers studying early-stage oxidative addition mechanisms or requiring a transient, highly reactive Rh(I) species, as the trans isomer would not provide the same kinetic profile.
- [1] Giovannitti, B., & Ghedini, M. (1984). Oxidative addition of tetrabromo-1,2-benzoquinone to trans-carbonylchlorobis(triphenylphosphine)rhodium and trans-carbonyliodiobis(triphenylphosphine)rhodium. Transition Metal Chemistry, 9, 54–56. View Source
